(Z)-4-chloro-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzamide group, a cyano group, and a cyclopentylamino group. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or cyclocondensation . For instance, 5-aminopyrazoles can be synthesized from β-ketonitriles and hydrazines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These could include its solubility, melting point, boiling point, and reactivity .Mechanism of Action
Target of Action
The compound contains a benzamide moiety, which is a common structural feature in many biologically active compounds. Benzamides are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The presence of a cyano group and a cyclopentylamino group in the compound suggests that it might undergo various chemical reactions, such as the cleavage of the C–CN bond followed by aldol condensation . These reactions could potentially lead to changes in the compound’s structure and its interaction with biological targets.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-N-[(3Z)-3-[1-cyano-2-(cyclopentylamino)-2-oxoethylidene]isoindol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2/c24-15-11-9-14(10-12-15)22(29)28-21-18-8-4-3-7-17(18)20(27-21)19(13-25)23(30)26-16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6H2,(H,26,30)(H,27,28,29)/b20-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBITZSHIOCVHAW-VXPUYCOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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